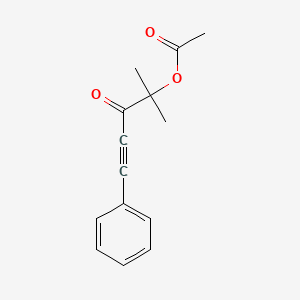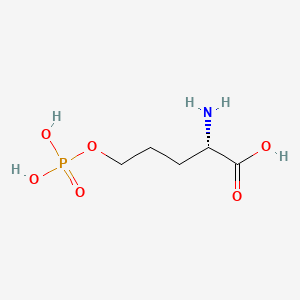
L-Norvaline, 5-(phosphonooxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Norvaline, 5-(phosphonooxy)-: is a derivative of the amino acid L-norvaline It is characterized by the presence of a phosphonooxy group attached to the fifth carbon of the norvaline molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of L-norvaline typically involves the use of valeric acid as the starting material. The process includes acyl chlorination and α-position bromination to produce α-brominevaleryl chloride. This intermediate undergoes ammoniation and resolution to yield L-norvaline . The phosphonooxy group can be introduced through phosphorylation reactions under specific conditions.
Industrial Production Methods: Industrial production of L-norvaline and its derivatives often relies on chemical synthesis methods due to their efficiency and scalability. The Strecker synthesis, which involves the use of cyanide, is a conventional method for producing L-norvaline . alternative methods that avoid the use of toxic reagents are being explored to improve safety and yield.
Analyse Des Réactions Chimiques
Types of Reactions: L-Norvaline, 5-(phosphonooxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: L-Norvaline, 5-(phosphonooxy)- is used as a building block in the synthesis of complex organic molecules
Biology: In biological research, L-norvaline derivatives are studied for their role in metabolic pathways. They are used to investigate the regulation of amino acid metabolism and the effects of specific inhibitors on enzymatic activity .
Medicine: L-Norvaline, 5-(phosphonooxy)- has shown promise as a therapeutic agent. It has been studied for its potential neuroprotective effects in models of Alzheimer’s disease. The compound’s ability to inhibit arginase and modulate metabolic pathways makes it a candidate for treating neurodegenerative disorders .
Industry: In the industrial sector, L-norvaline derivatives are used in the production of pharmaceuticals and agrochemicals. Their unique chemical properties make them valuable intermediates in the synthesis of various products.
Mécanisme D'action
L-Norvaline, 5-(phosphonooxy)- exerts its effects primarily through the inhibition of arginase, an enzyme involved in the urea cycle. By inhibiting arginase, the compound modulates the levels of L-arginine and other metabolites, which can impact various biological pathways. This inhibition has been shown to reduce inflammation and oxidative stress, contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
L-Valine: An isomer of L-norvaline, commonly found in proteins.
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Isoleucine: Shares structural similarities and metabolic roles with L-norvaline.
Uniqueness: L-Norvaline, 5-(phosphonooxy)- is unique due to the presence of the phosphonooxy group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
83646-63-3 |
|---|---|
Formule moléculaire |
C5H12NO6P |
Poids moléculaire |
213.13 g/mol |
Nom IUPAC |
(2S)-2-amino-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C5H12NO6P/c6-4(5(7)8)2-1-3-12-13(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 |
Clé InChI |
ANNFZPDDNFUKRM-BYPYZUCNSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)COP(=O)(O)O |
SMILES canonique |
C(CC(C(=O)O)N)COP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



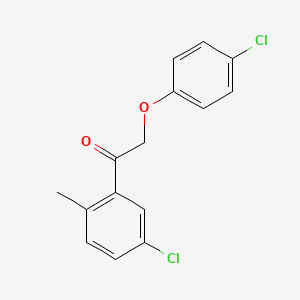
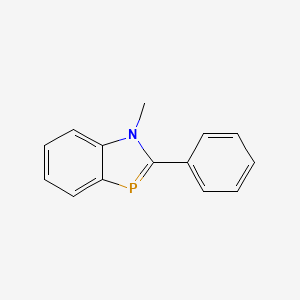
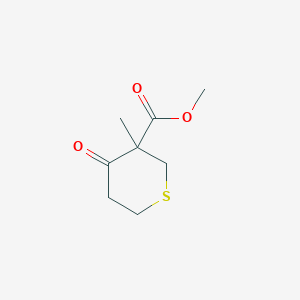
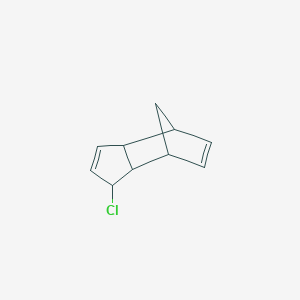
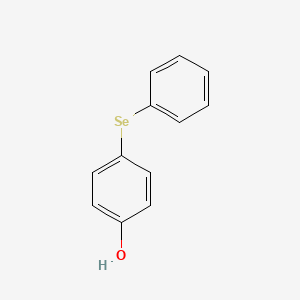
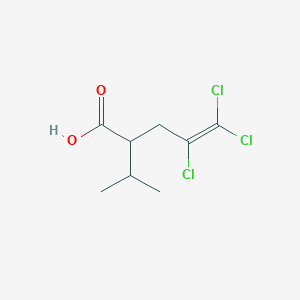

![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
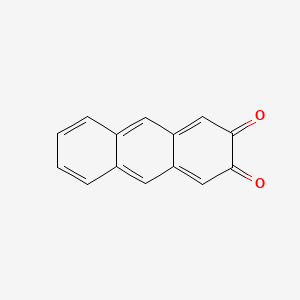
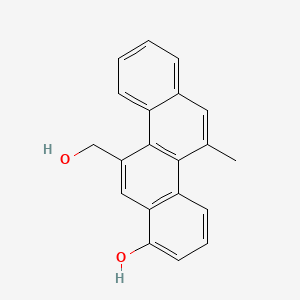
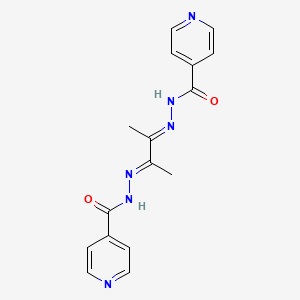
![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
